molecular formula C17H23NO3 B027581 4-Methoxy Propranolol CAS No. 18507-09-0

4-Methoxy Propranolol

Cat. No. B027581
CAS RN: 18507-09-0
M. Wt: 289.4 g/mol
InChI Key: OWXOFAQEGCLAOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of 4-Methoxy Propranolol Derivatives : Several studies have synthesized different derivatives of propranolol, including those with a methoxy group. For example, Oatis et al. (1985) synthesized 4'-hydroxypropranolol sulfate, a major metabolite of propranolol, using 1,4-naphthoquinone as the starting material and subsequent reduction and alkylation processes (Oatis et al., 1985).

  • Ring-Hydroxylated Propranolol Synthesis : Oatis et al. (1981) synthesized all seven isomers of ring-hydroxylated propranolol, including variants with methoxy groups, through alkylation and reaction with isopropylamine (Oatis et al., 1981).

Molecular Structure Analysis

  • Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) performed a detailed molecular structure and spectroscopic data analysis of a 4-Methoxy compound, using DFT calculations and molecular parameters such as bond length and bond angle (Viji et al., 2020).

Chemical Reactions and Properties

  • Metabolism and Chemical Reactions : Talaat and Nelson (1986) investigated the formation of 3-(4-hydroxy-1-naphthoxy)lactic acid from propranolol, providing insight into the chemical reactions and metabolic pathways involving propranolol and its derivatives (Talaat & Nelson, 1986).

Physical Properties Analysis

  • Crystal Structure Analysis : Saeed et al. (2011) synthesized and analyzed the crystal structure of a compound related to 4-Methoxy Propranolol, providing insights into its physical properties (Saeed, Mahmood, & Ishida, 2011).

Chemical Properties Analysis

  • Spectroscopic Properties and Quantum Studies : Halim and Ibrahim (2022) performed synthesis, spectral analysis, and quantum studies of a novel compound, including the examination of its chemical properties (Halim & Ibrahim, 2022).

Scientific Research Applications

  • Cardiac and Neuronal Applications

    Propranolol blocks cardiac and neuronal voltage-gated sodium channels, which may explain its beneficial effects in treating cardiac arrhythmias and certain adverse central nervous system effects (Wang et al., 2010).

  • Metabolic Studies

    4'-Hydroxypropranol sulfate, a major metabolite of propranolol, has been synthesized for studying its structure and biological activity (Oatis et al., 1985).

  • Psychiatric Applications

    Propranolol improved symptoms in some schizophrenic patients, with a correlation between its effect and pre-treatment urinary excretion of catecholamines and MHPG (Atsmon et al., 1972). It also decreased serotonin turnover and increased norepinephrine turnover in the central nervous system of chronic schizophrenia patients (Scheinin et al., 1984).

  • Pharmacokinetics and Analysis

    A method for simultaneous determination of plasma propranolol and 4-hydroxypropranolol has been developed, enhancing precision, sensitivity, and recovery (Rao et al., 1978).

  • Developmental and Long-term Effects

    Chronic prenatal exposure to propranolol up-regulates fetal beta 1-adrenoceptors and increases noradrenaline activity in the brain later in life (Erdtsieck-Ernste et al., 1993).

  • Pharmacodynamics and Therapeutic Applications

    Propranolol's effects include decreasing blood pressure and heart rate, with an increase in plasma catecholamine levels in patients with essential hypertension (Rahn et al., 1978). Sustained-release matrix tablets of propranolol have also been developed for once-daily treatment of hypertension and other cardiovascular disorders (Tambare et al., 2021).

properties

IUPAC Name

1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXOFAQEGCLAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939925
Record name 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy Propranolol

CAS RN

18507-09-0
Record name 2-Propanol, 1-(isopropylamino)-3-((4-methoxy-1-naphthyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018507090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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